Cas no 2228997-22-4 (3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol)

3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol structure
2228997-22-4 structure
Product Name:3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol
CAS No:2228997-22-4
MF:C12H14N2O3
MW:234.251163005829
CID:6004244
PubChem ID:165687843
Update Time:2025-07-18

3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol
    • 3-[1-(1-aminocyclopropyl)cyclopropyl]-4-nitrophenol
    • 2228997-22-4
    • EN300-1806454
    • Inchi: 1S/C12H14N2O3/c13-12(5-6-12)11(3-4-11)9-7-8(15)1-2-10(9)14(16)17/h1-2,7,15H,3-6,13H2
    • InChI Key: YNJGTOOMHIREBT-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=C(C=1)C1(CC1)C1(CC1)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.1Ų

3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol Pricemore >>

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Additional information on 3-1-(1-aminocyclopropyl)cyclopropyl-4-nitrophenol

Introduction to 3-1-(1-Aminocyclopropyl)cyclopropyl-4-Nitrophenol (CAS No. 2228997-22-4)

3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol (CAS No. 2228997-22-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, physical properties, and recent advancements in its research and development.

The chemical structure of 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol is composed of a nitrophenol moiety and a cyclopropyl ring substituted with an aminocyclopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting candidate for further investigation. The nitro group is known for its electron-withdrawing properties, which can influence the compound's reactivity and stability. The cyclopropyl ring, on the other hand, adds rigidity to the molecule, potentially affecting its binding affinity to biological targets.

In terms of physical properties, 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol is typically a solid at room temperature and exhibits moderate solubility in organic solvents. Its solubility profile can be influenced by the presence of functional groups such as the nitro and amino groups. This property is crucial for optimizing its use in various experimental settings, including solubilization in biological assays and formulation for drug delivery systems.

Recent research has focused on elucidating the biological activities of 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol. Studies have shown that this compound exhibits potent inhibitory effects on specific enzymes and receptors involved in various disease pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Additionally, preliminary studies suggest that it may have potential as an antimicrobial agent, demonstrating activity against both Gram-positive and Gram-negative bacteria.

The mechanism of action of 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol is still under investigation, but current evidence suggests that it may interact with multiple targets within cells. Its ability to modulate enzyme activity and receptor binding could make it a valuable tool for probing complex biological processes. Furthermore, its unique structural features may allow for the design of more potent and selective analogs through structure-activity relationship (SAR) studies.

In the context of drug development, 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol has shown promise as a lead compound for further optimization. Researchers are actively exploring ways to enhance its pharmacological properties, such as improving its bioavailability and reducing potential side effects. Techniques such as prodrug design and nanoparticle formulation are being investigated to address these challenges.

Clinical trials involving 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol are still in their early stages, but preliminary results are encouraging. Preclinical studies have demonstrated its safety and efficacy in animal models of various diseases, paving the way for human trials. These studies have also provided valuable insights into the pharmacokinetics and pharmacodynamics of the compound, which are essential for guiding its clinical development.

The potential applications of 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol extend beyond traditional pharmaceuticals. Its unique properties make it an attractive candidate for use in diagnostic tools and imaging agents. For example, its ability to selectively bind to specific biomarkers could be leveraged to develop highly sensitive assays for early disease detection.

In conclusion, 3-1-(1-Aminocyclopropyl)cyclopropyl-4-nitrophenol (CAS No. 2228997-22-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new aspects of its biological activities and mechanisms of action, further highlighting its significance in the development of novel therapeutic agents. As research progresses, it is anticipated that this compound will play a crucial role in advancing our understanding of complex biological systems and contributing to the discovery of new treatments for various diseases.

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